Rubraca (TN)

Description

Historical Development of Rucaparib as a Poly(ADP-Ribose) Polymerase Inhibitor

The genesis of rucaparib traces to collaborative efforts between academia and industry in the late 20th century. Researchers at Newcastle University identified PARP-1 as a viable therapeutic target in 1993, catalyzing medicinal chemistry campaigns to develop potent inhibitors. Early work focused on PARP’s role in enhancing chemotherapy and radiotherapy efficacy, but a pivotal shift occurred when preclinical models revealed single-agent activity in BRCA-deficient cancers.

Agouron Pharmaceuticals (later Pfizer) partnered with Newcastle to optimize inhibitor candidates using structure-based drug design. This collaboration yielded AG014699 (rucaparib’s investigational name), characterized by a benzimidazole carboxamide scaffold that achieved 50% PARP inhibition (IC50) at sub-nanomolar concentrations. Critical milestones included:

- 2003 : First-in-human Phase I trial demonstrating PARP inhibition in peripheral blood mononuclear cells and tumor biopsies.

- 2012 : Transition to Clovis Oncology, which advanced rucaparib through Phase III trials.

- 2016 : Accelerated FDA approval for ovarian cancer with BRCA mutations, supported by a 54% objective response rate in platinum-sensitive patients.

A serendipitous discovery underpinned rucaparib’s clinical viability: prolonged PARP inhibition (>24 hours) in tumor xenografts despite rapid plasma clearance, attributed to preferential drug accumulation in malignant tissues. This pharmacokinetic property enabled once-daily dosing in later trials, including the ATHENA–MONO study, which reported median progression-free survival of 28.7 months in homologous recombination-deficient ovarian cancer.

Theoretical Foundations of Poly(ADP-Ribose) Polymerase-Targeted Therapy

PARP enzymes facilitate base excision repair (BER) of single-strand DNA breaks. Inhibition causes accumulation of unrepaired lesions, which collapse into double-strand breaks during replication. In homologous recombination repair-proficient cells, these breaks are resolved; however, cancers with BRCA mutations or other homologous recombination deficiencies undergo synthetic lethality.

Rucaparib’s selectivity stems from its differential inhibition of PARP isoforms:

| PARP Isoform | IC50 (nM) | Biological Role |

|---|---|---|

| PARP1 | 0.8 | DNA repair, chromatin remodeling |

| PARP2 | 0.5 | BER, replication fork stabilization |

| PARP3 | 28 | Mitotic progression |

Table 1: Half-maximal inhibitory concentrations (IC50) of rucaparib against PARP isoforms.

The drug’s efficacy extends beyond BRCA-mutant tumors to cancers with epigenetic silencing of homologous recombination genes (e.g., RAD51C, PALB2) or “BRCAness” phenotypes. Preclinical models demonstrated that rucaparib monotherapy induces selective apoptosis in these contexts, whereas normal cells tolerate transient PARP inhibition due to intact homologous recombination.

Mechanistic studies revealed secondary effects contributing to therapeutic success:

- PARP trapping : Rucaparib stabilizes PARP-DNA complexes, creating physical barriers to replication forks.

- Mitotic catastrophe : Persistent DNA damage triggers G2/M arrest and aberrant chromosome segregation.

- Immunogenic cell death : Cytoplasmic PARP1 inhibition modulates inflammatory signaling, enhancing antitumor immunity.

These principles were validated in the ARIEL3 trial, where rucaparib maintenance therapy reduced progression risk by 64% in homologous recombination-deficient ovarian cancer, irrespective of BRCA status. Subsequent research is exploring biomarkers beyond homologous recombination deficiency, such as replication stress signatures, to refine patient selection.

Properties

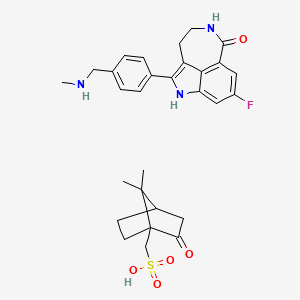

IUPAC Name |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBJJAFXHQQSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Scalable Synthesis of 2-Fluoro-5-((4-Oxo-3,4-Dihydrophthalazin-1-yl)Methyl)Benzoic Acid

The benzoic acid derivative 5 serves as a pivotal intermediate in rucaparib synthesis. A practical three-step route from phthalhydrazide (10 ) achieves an overall yield of 62% (Scheme 4).

Monochlorination and Bromination Steps

Phthalhydrazide (10 ) undergoes monochlorination with phosphorus oxychloride to yield 11 (92% yield). Concurrently, ethyl 2-fluoro-4-methylbenzoate (8 ) is brominated using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in dichloromethane, producing ethyl 5-(bromomethyl)-2-fluorobenzoate (9 ) in 96% yield.

Negishi Coupling and Hydrolysis

A Negishi coupling between 11 and the zinc reagent derived from 9 (using zinc dust and LiCl) forms ethyl 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoate (12 ) in 80% yield. Subsequent hydrolysis with sodium hydroxide affords 5 in 85% yield. This route reduces process mass intensity from 41.73 kg/kg to 34.04 kg/kg, enhancing scalability.

Table 1: Synthesis Parameters for Intermediate 5

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Monochlorination | POCl₃, 92% | 92 |

| Bromination | NBS, BPO, CH₂Cl₂ | 96 |

| Negishi Coupling | Zn, LiCl, Pd catalysts, THF | 80 |

| Hydrolysis | NaOH, THF, HCl neutralization | 85 |

Fischer Indole Synthesis for 6-Fluoro-3-[(E)-2-Nitrovinyl]-1H-Indole-4-Carboxylate

A patent-published method synthesizes another key intermediate, 6-fluoro-3-[(E)-2-nitrovinyl]-1H-indole-4-carboxylate, via Fischer indole cyclization (Scheme 1).

Reaction Optimization

Compound A (3-fluoro-5-hydrazino-benzoate) reacts with malondialdehyde in aqueous formic acid (90%) and sodium hydrogen phosphate buffer (40°C, 5 hours), yielding 6-fluoro-3-formyl-1H-indole-4-carboxylate (B ) in 84.6% yield.

Nitrovinyl Formation

B undergoes condensation with nitromethane and ammonium acetate (60°C, 3 hours), forming the target nitrovinyl intermediate in 82.2% yield. This method avoids high-temperature steps and catalytic hydrogenation, improving safety and scalability.

Table 2: Fischer Indole Synthesis Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Fischer Indolation | H₂O, HCOOH, Na₂HPO₄, 40°C | 84.6 |

| Nitrovinyl Reaction | CH₃NO₂, NH₄OAc, 60°C | 82.2 |

Comparative Analysis of Synthetic Strategies

Efficiency and Scalability

The Negishi coupling route (Section 1.1) demonstrates superior mass efficiency (34.04 kg/kg) compared to traditional methods, while the Fischer indole approach (Section 1.2) achieves higher yields (~84%) under milder conditions.

Industrial Applicability

Both methods address prior limitations:

-

Route 1 eliminates hazardous reagents like DMFDMA, reducing thermal risks.

-

Route 2 substitutes toxic solvents with water, aligning with green chemistry principles.

Mechanistic Insights and Catalytic Innovations

Chemical Reactions Analysis

Types of Reactions

Rucaparib camsylate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of rucaparib camsylate, which are further processed to obtain the final active pharmaceutical ingredient .

Scientific Research Applications

Monotherapy for Advanced Ovarian Cancer

Rubraca is primarily indicated as a monotherapy for advanced ovarian cancer in patients with deleterious BRCA mutations. Its efficacy has been demonstrated in several clinical trials:

- ARIEL3 Trial : This Phase 3 trial involved 564 patients and showed that rucaparib significantly improved progression-free survival (PFS) compared to placebo. The median PFS was 10.8 months for rucaparib versus 5.4 months for placebo across all patient groups, with even greater benefits observed in BRCA-mutated patients .

- ATHENA Trial : Another pivotal study demonstrated that rucaparib effectively serves as a first-line maintenance treatment after platinum-based chemotherapy, further establishing its role in the treatment landscape of ovarian cancer .

Maintenance Therapy

Rubraca has been approved for use as maintenance therapy in recurrent epithelial ovarian cancer following a response to platinum-based chemotherapy. This application is particularly significant for patients who have achieved either complete or partial responses to initial treatment:

- In the ARIEL3 trial, rucaparib provided a median PFS of 16.6 months for patients with BRCA mutations compared to 5.4 months for those receiving placebo .

Efficacy Data

The following table summarizes key efficacy results from major clinical trials involving Rubraca:

| Trial Name | Patient Population | Median PFS (months) | Hazard Ratio | Significance |

|---|---|---|---|---|

| ARIEL3 | All Patients | 10.8 vs 5.4 | 0.36 | P < 0.0001 |

| ARIEL3 | BRCA Mutated | 16.6 vs 5.4 | 0.23 | P < 0.0001 |

| ATHENA | First-line Maintenance | Not specified | Not specified | Significant improvement |

Case Study 1: Efficacy in Heavily Pretreated Patients

A subgroup analysis from the Phase 3 ARIEL4 trial indicated that patients treated with Rubraca demonstrated comparable or longer PFS compared to standard chemotherapy across various platinum sensitivity subgroups, highlighting its effectiveness in heavily pretreated populations .

Case Study 2: Real-World Application

In real-world settings, studies have shown that managing common side effects associated with rucaparib can enhance patient adherence and outcomes, emphasizing the importance of supportive care alongside targeted therapies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar PARP Inhibitors

Rubraca is part of the PARP inhibitor class, which includes olaparib (Lynparza) , niraparib (Zejula) , and talazoparib (Talzenna) . Below is a detailed comparison:

Efficacy in Ovarian Cancer

Unique Advantages of Rubraca

- Broader Biomarker Eligibility: Unlike olaparib and niraparib, Rubraca’s ATHENA-MONO trial included patients regardless of HRD status, showing efficacy in both BRCA-mutant and BRCA-wildtype populations .

- Prostate Cancer Approval : Rubraca is the first PARP inhibitor approved for BRCA-mutant mCRPC, with a 44% objective response rate in the TRITON2 trial .

- Dosing Flexibility : Available in 200 mg, 250 mg, and 300 mg tablets, allowing tailored dosing adjustments for toxicity management .

Limitations

- Duration of Therapy: Limited to 24 months in frontline ovarian cancer due to increased toxicity risk with prolonged use .

Biological Activity

Rubraca, known generically as rucaparib, is a poly(ADP-ribose) polymerase (PARP) inhibitor primarily indicated for the treatment of advanced ovarian cancer associated with BRCA1 and BRCA2 mutations. This article will delve into the biological activity of Rubraca, including its mechanism of action, efficacy in clinical trials, safety profile, and real-world effectiveness based on diverse sources.

Rubraca functions by inhibiting PARP enzymes, which play a critical role in DNA repair processes. By blocking these enzymes, Rubraca exploits the concept of synthetic lethality in cancer cells that already have deficiencies in homologous recombination repair mechanisms due to BRCA mutations. This leads to the accumulation of DNA damage and ultimately results in cancer cell death.

Clinical Trials Overview

Rubraca's efficacy has been evaluated through multiple clinical trials, notably the ARIEL3 and ATHENA trials. Below is a summary of key findings from these studies:

The ARIEL3 trial demonstrated that patients treated with Rubraca had significantly longer progression-free survival compared to those receiving placebo. The median PFS was reported as 28.7 months for the rucaparib group versus 11.3 months for the placebo group in patients with homologous recombination deficiency (HRD) .

The ATHENA trial , which included a broader patient population, also confirmed the effectiveness of Rubraca as first-line maintenance therapy, showing a median PFS of 20.2 months compared to 9.2 months for placebo in the intent-to-treat population .

Safety Profile

Rubraca's safety profile has been evaluated across various studies, indicating that it is generally well tolerated. The most common treatment-emergent adverse events include:

- Anemia : Occurred in approximately 28.7% of patients receiving Rubraca.

- Neutropenia : Reported in about 14.6% of patients.

- Other side effects may include fatigue, nausea, and increased liver enzymes .

Case Studies and Real-World Evidence

A retrospective observational study conducted by the Grupo Español de Investigación en Cáncer de Ovario (GEICO) evaluated the effectiveness of Rubraca in a real-world setting among patients with advanced ovarian cancer. This study included data from 51 patients treated under the Rucaparib Access Program (RAP). The results showed that Rubraca provided clinical outcomes consistent with those observed in pivotal clinical trials, reaffirming its effectiveness even in heavily pretreated populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.